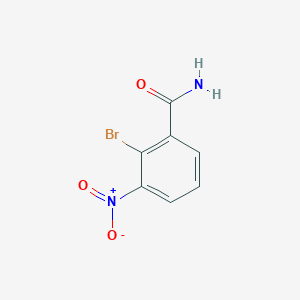

2-Bromo-3-nitrobenzamide

Description

Contextualization of Substituted Benzamides in Organic Synthesis and Medicinal Chemistry

Substituted benzamides represent a significant class of compounds with wide-ranging applications. In organic synthesis, they serve as versatile intermediates and building blocks for the construction of more complex molecules. mdpi.comresearchgate.netnih.govrsc.org The amide functional group can be chemically transformed into other functionalities, and the benzene (B151609) ring can be further modified through various reactions. researchgate.net

In the realm of medicinal chemistry, the benzamide (B126) moiety is a common feature in numerous therapeutic agents. researchgate.net Derivatives of benzamide have been explored for their potential as anti-inflammatory, antimicrobial, and antitumor agents. researchgate.netchemimpex.comchemimpex.com The ability of the benzamide structure to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for drug design and development. researchgate.net

Overview of Halogen and Nitro Group Significance in Aromatic Compounds

The properties and reactivity of 2-Bromo-3-nitrobenzamide are heavily influenced by the presence of the bromine atom and the nitro group on the aromatic ring.

Halogens: The inclusion of a halogen atom, such as bromine, onto an aromatic ring has several important consequences. Halogens are deactivating groups in electrophilic aromatic substitution reactions, meaning they slow down the reaction rate compared to unsubstituted benzene. masterorganicchemistry.com However, they are also ortho-, para-directing, influencing the position of incoming substituents. rsc.org Furthermore, the carbon-halogen bond can participate in various coupling reactions, providing a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. chemimpex.com

Nitro Groups: The nitro group (NO₂) is a strong electron-withdrawing group. wikipedia.org This property has a profound effect on the aromatic ring, making it electron-deficient. nih.gov This deactivation is even stronger than that of halogens and directs incoming electrophiles to the meta position. wikipedia.orglibretexts.org The electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for simple benzene derivatives. rsc.orgwikipedia.org The nitro group can also be readily reduced to an amino group (NH₂), providing a gateway to a wide array of other functional groups and molecular structures. libretexts.org

The combination of a halogen and a nitro group on the same aromatic ring, as seen in this compound, creates a unique electronic environment that can be exploited for specific synthetic transformations and can modulate the biological activity of the molecule.

Scope and Research Directions for this compound and its Congeners

Research involving this compound and its related compounds, or congeners, is multifaceted. Current investigations appear to be focused on several key areas:

Synthetic Methodology: Chemists are exploring the use of this compound as a starting material or intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups offers a rich platform for a variety of chemical transformations.

Medicinal Chemistry: Given the established biological activities of substituted benzamides, there is interest in synthesizing and evaluating derivatives of this compound for their potential therapeutic properties. For instance, its precursor, 2-bromo-3-nitrobenzoic acid, is used in the synthesis of compounds with potential anti-inflammatory and antimicrobial activities. chemimpex.comchemimpex.com

Materials Science: While less documented for this specific molecule, aromatic compounds with nitro and bromo functionalities can have applications in materials science, for example, in the creation of dyes or other functional materials. chemimpex.com

The following interactive table provides a summary of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂O₃ | biosynth.comchemscene.com |

| Molecular Weight | 245.03 g/mol | biosynth.comchemscene.com |

| CAS Number | 35757-19-8 | biosynth.comchemscene.com |

| Appearance | Light yellow crystalline powder (for the related acid) | chemimpex.com |

| SMILES | O=C(N)C1=CC=CC(=C1Br)N(=O)=O | chemscene.com |

| InChIKey | TXFBJRKUCSPKPD-UHFFFAOYSA-N | uni.lu |

Further research into this compound and its congeners, such as 2-bromo-N-(3-methylbutan-2-yl)-3-nitrobenzamide and 2-bromo-N-(1-cyclopentylethyl)-3-nitrobenzamide, holds the promise of uncovering new synthetic routes and potentially novel bioactive compounds. molport.commolport.com The strategic placement of the bromo, nitro, and amide groups on the benzamide framework provides a versatile template for future chemical exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBJRKUCSPKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289630 | |

| Record name | 2-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35757-19-8 | |

| Record name | NSC62481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Nitrobenzamide and Derived Compounds

Direct Synthetic Routes to 2-Bromo-3-nitrobenzamide

The direct synthesis of this compound is most commonly achieved through the conversion of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. This transformation typically proceeds via a two-step sequence involving the activation of the carboxylic acid followed by amidation.

A widely employed method for this conversion is the formation of an acyl chloride intermediate. 2-Bromo-3-nitrobenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 2-bromo-3-nitrobenzoyl chloride. This highly reactive acyl chloride is then reacted with ammonia (NH₃) or an ammonia equivalent to furnish this compound. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

A representative, though not specific to this exact substrate, solvent-free method involves the coupling of a benzoic acid derivative with an amine using thionyl chloride at room temperature, which can yield the corresponding benzamide (B126) in good yields within a few hours researchgate.netresearchgate.net. This general procedure suggests a viable pathway for the synthesis of this compound.

Table 1: General Reaction Parameters for the Synthesis of Benzamides from Benzoic Acids

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 3-Bromo-5-nitrobenzoic acid | Thionyl chloride, Various amines | Solvent-free | Room Temperature | 2-4 hours | Good |

Strategies for the Preparation of Key Aromatic Precursors

The synthesis of this compound relies on the availability of suitably substituted aromatic precursors. The following sections outline the synthetic routes to these key intermediates.

Synthesis of 2-Bromo-3-nitrobenzoic Acid

2-Bromo-3-nitrobenzoic acid is a pivotal precursor for the synthesis of this compound. Its preparation can be accomplished through several synthetic strategies, primarily involving the nitration of a brominated benzoic acid or the bromination of a nitrated phthalic acid derivative.

One of the primary methods for the synthesis of 2-bromo-3-nitrobenzoic acid is the direct nitration of 2-bromobenzoic acid. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The nitration of 2-bromobenzoic acid, however, leads to a mixture of isomers, with the main product being 2-bromo-5-nitrobenzoic acid. The desired 2-bromo-3-nitrobenzoic acid is formed as a minor product and must be separated from the isomeric mixture. The separation can be achieved by fractional crystallization of the potassium salts from water.

Table 2: Isomer Distribution in the Nitration of 2-Bromobenzoic Acid

| Isomer | Position of Nitro Group | Relative Yield |

| 2-Bromo-5-nitrobenzoic acid | 5 | Major |

| 2-Bromo-3-nitrobenzoic acid | 3 | Minor |

An alternative and more regioselective synthesis of 2-bromo-3-nitrobenzoic acid involves the bromination of a mercurated derivative of 3-nitrophthalic acid. This multi-step process begins with the mercuration of 3-nitrophthalic acid using mercuric acetate, followed by the replacement of the mercury group with a bromine atom.

The process involves heating 3-nitrophthalic acid with mercuric acetate in water to form 2-hydroxymercuri-3-nitrobenzoic acid. Subsequent treatment of this organomercury compound with a solution of bromine and sodium bromide results in the formation of 2-bromo-3-nitrobenzoic acid with yields reported to be in the range of 53-61%.

Table 3: Reaction Conditions for the Synthesis of 2-Bromo-3-nitrobenzoic Acid from 3-Nitrophthalic Acid

| Step | Reagents | Product | Yield |

| 1. Mercuration | 3-Nitrophthalic acid, Mercuric acetate, Water | 2-Hydroxymercuri-3-nitrobenzoic acid | - |

| 2. Bromination | 2-Hydroxymercuri-3-nitrobenzoic acid, Bromine, Sodium bromide, Water | 2-Bromo-3-nitrobenzoic acid | 53-61% |

Synthesis of 2-Bromo-3-nitrobenzaldehyde (B1282389) and its Isomers

2-Bromo-3-nitrobenzaldehyde and its isomers are valuable synthetic intermediates. The synthesis of 2-bromo-3-nitrobenzaldehyde can be approached through the oxidation of the corresponding benzyl alcohol or from other substituted precursors. One report indicates that 2-bromo-3-nitrobenzaldehyde was isolated as a byproduct from the reaction of 2-bromo-3-nitrobenzyl alcohol with disodium diselenide, presumably due to oxidation of the alcohol on silica gel during chromatography researchgate.net.

The synthesis of isomers, such as 3-bromo-2-nitrobenzaldehyde , has been described in more detail. A multi-step synthesis starts from 1,3-dibromo-2-nitrobenzene. This is reacted with dimethyl malonate in the presence of a base to form 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester. Subsequent hydrolysis and decarboxylation yield 2-(3-bromo-2-nitrophenyl)acetic acid. This intermediate is then oxidized to 3-bromo-2-nitrobenzoic acid, which is subsequently reduced to 3-bromo-2-nitrobenzyl alcohol. Finally, oxidation of the alcohol with manganese dioxide provides 3-bromo-2-nitrobenzaldehyde google.com.

Another isomer, 3-bromo-5-nitrobenzaldehyde , can be synthesized by the direct bromination of 3-nitrobenzaldehyde using N-bromosuccinimide in concentrated sulfuric acid, with a reported yield of 82% chemicalbook.com.

Table 4: Synthesis of Isomeric Bromo-nitrobenzaldehydes

| Compound | Starting Material | Key Reagents | Yield |

| 2-Bromo-3-nitrobenzaldehyde | 2-Bromo-3-nitrobenzyl alcohol | Silica gel (presumed oxidant) | Not reported |

| 3-Bromo-2-nitrobenzaldehyde | 1,3-Dibromo-2-nitrobenzene | Dimethyl malonate, MnO₂ (final step) | - |

| 3-Bromo-5-nitrobenzaldehyde | 3-Nitrobenzaldehyde | N-Bromosuccinimide, H₂SO₄ | 82% |

Preparation of 2-(Bromomethyl)-3-nitrobenzoic Acid

The synthesis of 2-(bromomethyl)-3-nitrobenzoic acid is a key step in the preparation of certain derivatives. A common route to this compound involves the radical bromination of the corresponding methyl-substituted precursor.

The synthesis typically starts with 2-methyl-3-nitrobenzoic acid, which is first esterified to methyl 2-methyl-3-nitrobenzoate. The methyl ester is then subjected to a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN) in a nonpolar solvent like carbon tetrachloride. This reaction selectively brominates the benzylic methyl group to afford methyl 2-(bromomethyl)-3-nitrobenzoate prepchem.comchemicalbook.com.

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. While a specific procedure for the hydrolysis of methyl 2-(bromomethyl)-3-nitrobenzoate was not found in the provided search results, this transformation is a standard procedure in organic synthesis and can typically be achieved under acidic or basic conditions. For example, hydrolysis can be carried out by heating the ester with an aqueous acid, such as hydrochloric acid or sulfuric acid, or with an aqueous base, such as sodium hydroxide, followed by acidification.

Table 5: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

| Starting Material | Reagents | Product | Yield |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, Benzoyl peroxide, CCl₄ | Methyl 2-(bromomethyl)-3-nitrobenzoate | 74 g from 100 g starting material |

Amidation Reactions and Functional Group Interconversion Strategies

The construction of the amide functional group in this compound is a critical step, typically starting from its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. The methodologies for this conversion, along with strategies for altering the existing functional groups, are central to the synthesis of this compound and its derivatives.

Amidation from 2-Bromo-3-nitrobenzoic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging dehydration process that often requires high temperatures or activation. Consequently, the synthesis of this compound typically proceeds through the activation of the carboxylic acid group of 2-bromo-3-nitrobenzoic acid. A common and well-established method involves converting the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-nitrobenzoyl chloride is then reacted with ammonia or an ammonium (B1175870) salt to furnish the primary amide, this compound.

Alternatively, a wide array of coupling agents are employed in modern organic synthesis to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for efficient reaction with an amine source.

In recent years, catalytic direct amidation methods have gained prominence as they circumvent the need for stoichiometric activating reagents, leading to better atom economy. dntb.gov.ua These approaches often utilize catalysts to facilitate the dehydration reaction between the carboxylic acid and amine. dntb.gov.ua Various catalytic systems have been developed for the direct amidation of aromatic carboxylic acids, which are applicable to the synthesis of this compound. rsc.orgacs.org

Table 1: Catalytic Systems for Direct Amidation of Aromatic Carboxylic Acids

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Titanium-based | Titanium Tetrafluoride (TiF₄) | Refluxing toluene rsc.org | Efficient for both aromatic and aliphatic acids; high yields rsc.org |

| Boron-based | ortho-Iodoarylboronic acids, Tetrahydroxydiboron | Room temperature with molecular sieves or azeotropic reflux acs.orgacs.org | Mild reaction conditions, recyclable catalyst, tolerates various functional groups acs.org |

| Diboron Compounds | Tetrakis(dimethylamido)diboron | Azeotropic reflux in air acs.org | Simple, highly efficient for a broad range of substrates without additional dehydrating agents acs.org |

Functional Group Interconversion (FGI)

Functional group interconversion strategies are vital for both the synthesis of the this compound precursor and for the subsequent modification of the final product to create derivatives. The bromine atom and the nitro group on the aromatic ring are particularly amenable to a variety of transformations.

Reduction of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂). This transformation is a key step in creating derivatives, as the resulting aniline (B41778) can undergo a vast number of subsequent reactions. Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or using metals in acidic conditions (e.g., tin and hydrochloric acid). youtube.com This opens pathways to a variety of heterocyclic compounds and other substituted benzamides.

Substitution of the Bromo Group: The bromine atom can be replaced by other functional groups through various transition-metal-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination can be used to introduce a new nitrogen-containing substituent. This dual functionality allows for sequential and regioselective modifications, which is crucial for the efficient construction of more complex target molecules.

Explorations in Sustainable Synthesis Protocols for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for amide synthesis. These protocols aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. Such strategies are directly applicable to the industrial-scale production of this compound.

Catalytic and Solvent-Free Approaches

One of the primary goals of green chemistry is to replace stoichiometric reagents with catalytic alternatives. As discussed previously, catalytic direct amidation avoids the poor atom economy of traditional coupling agents. scispace.com Boric acid, for example, has been demonstrated as an effective and inexpensive catalyst for the direct amidation of carboxylic acids, often under solvent-free conditions or with recyclable solvents like toluene. sciepub.com Microwave-assisted synthesis using catalysts like ceric ammonium nitrate has also been shown to be a rapid, efficient, and solvent-free method for amide bond formation. mdpi.com Furthermore, protocols using sodium tert-butoxide (NaOtBu) have been developed for the direct amidation of esters under solvent-free and transition-metal-free conditions, offering a practical and environmentally friendly workup procedure. rsc.org

Aqueous and Biocatalytic Methods

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions are often challenging in water, recent advancements have enabled efficient amidations in aqueous media. acs.org The use of surfactants or cellulose-derived polymers like hydroxypropyl methylcellulose (HPMC) can facilitate the reaction by creating hydrophobic microenvironments. acs.org Continuous slurry-flow technology has been leveraged to develop scalable amidation protocols in water, eliminating the need for any organic solvents during synthesis or isolation. acs.org

Enzymatic catalysis represents another frontier in sustainable synthesis. Lipases, such as Candida antarctica lipase B (CALB), have been successfully used to catalyze the formation of amide bonds from free carboxylic acids and amines. nih.gov These reactions are often performed in greener organic solvents like cyclopentyl methyl ether and proceed with high efficiency and selectivity, yielding pure products without the need for intensive purification. nih.gov

Table 2: Comparison of Sustainable Amidation Strategies

| Methodology | Key Features | Environmental Benefits |

|---|---|---|

| Catalytic Direct Amidation | Uses catalysts (e.g., Boric Acid, TiF₄) to directly couple acids and amines rsc.orgsciepub.com | High atom economy, reduces waste from stoichiometric activators scispace.com |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid reaction times mdpi.com | Reduced energy consumption, elimination of solvent waste mdpi.com |

| Aqueous Synthesis | Uses water as the reaction medium, often with surfactants or flow technology acs.org | Eliminates hazardous organic solvents, improves safety acs.org |

| Enzymatic Catalysis | Utilizes enzymes (e.g., CALB) in green solvents nih.gov | High selectivity, mild conditions, biodegradable catalyst, reduced purification needs nih.gov |

| Solvent-Free Reaction | Promoted by bases like NaOtBu without any solvent rsc.org | Complete elimination of solvent use, simplified workup rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitrobenzamide

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring of 2-bromo-3-nitrobenzamide is activated towards nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the bromine atom, effectively stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution process.

The C-Br bond at the C2 position is the primary site for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The departure of the bromide ion then restores the aromaticity of the ring.

While specific studies on this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, research on the related compound, 2-bromo-3-nitrobenzaldehyde (B1282389), has demonstrated its reactivity towards selenium-based anionic nucleophiles. In one study, 2-bromo-3-nitrobenzaldehyde was treated with in situ generated sodium butylselenide (nBuSeNa) to synthesize 2-(butylselanyl)-3-nitrobenzaldehyde. researchgate.net This transformation underscores the susceptibility of the ortho-bromo-nitroaryl system to attack by soft nucleophiles. The general mechanism for such SNAr reactions is illustrated below:

General Scheme for SNAr Reaction:

Figure 1: Proposed nucleophilic aromatic substitution on this compound.

Figure 1: Proposed nucleophilic aromatic substitution on this compound.

The rate of these reactions is heavily dependent on the nucleophilicity of the attacking species, the solvent, and the ability of the ortho- and para-substituents to stabilize the intermediate. The ortho-nitro group in this compound plays a crucial role in this stabilization through resonance.

The arrangement of functional groups in 2-bromobenzamide (B1207801) derivatives makes them suitable precursors for synthesizing N-heterocycles via intramolecular cyclization. One notable transformation is the cobalt-catalyzed reaction of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.com This reaction proceeds through the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com

For this compound, this pathway would involve an initial oxidative addition of the cobalt catalyst to the C-Br bond, followed by coordination and insertion of the carbodiimide, and subsequent intramolecular nucleophilic attack by the amide nitrogen to close the ring. The electron-withdrawing nitro group would likely influence the electronic properties of the cobaltacycle intermediate but is expected to be tolerated in the reaction. mdpi.com

Proposed Cobalt-Catalyzed Intramolecular Cyclization:

Figure 2: Proposed pathway for the synthesis of a 4-nitro-3-(imino)isoindolin-1-one derivative from this compound.

Figure 2: Proposed pathway for the synthesis of a 4-nitro-3-(imino)isoindolin-1-one derivative from this compound.

This methodology provides a direct route to complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Core

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are expected to be exceptionally difficult. The benzene (B151609) ring is severely deactivated by three electron-withdrawing groups: the nitro group (-NO₂), the carboxamide group (-CONH₂), and the inductively withdrawing bromine atom (-Br). makingmolecules.comlkouniv.ac.in

The directing effects of these substituents are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Carboxamide group (-CONH₂): Deactivating and a meta-director.

Bromo group (-Br): Deactivating but an ortho, para-director.

When considering the positions for potential electrophilic attack, the directing effects of the existing groups are in conflict:

Attack at C4: Directed ortho to the -Br group, but ortho to the deactivating -NO₂ and -CONH₂ groups.

Attack at C5: Directed meta to both the -NO₂ and -CONH₂ groups, which is electronically favored for these groups, but meta to the -Br group.

Attack at C6: Directed para to the -Br group, but ortho to the -NO₂ group.

Due to the powerful deactivating nature of all three substituents, forcing conditions (high temperatures, strong acids) would be required to initiate any EAS reaction. lkouniv.ac.in The cumulative deactivation makes the ring significantly less nucleophilic than benzene. youtube.com Among the possible sites, substitution at the C5 position is the most likely, albeit with an expected very low yield, as it is meta to the two strongest deactivating groups (-NO₂ and -CONH₂). The ortho/para directing effect of the halogen is generally weaker than the meta-directing effect of strong deactivators. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for a wide range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com this compound is a suitable electrophilic partner for this reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

General Scheme for Suzuki-Miyaura Coupling:

Figure 3: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Figure 3: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The reaction tolerates a wide variety of functional groups, and the nitro and amide groups on the ring are generally compatible with the reaction conditions.

| Parameter | Typical Conditions | Reference(s) |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | organic-chemistry.org |

| Ligand | PPh₃, SPhos, RuPhos, PCy₃ | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | yonedalabs.com |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | yonedalabs.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | libretexts.org |

Beyond Suzuki coupling, the C-Br bond of this compound can participate in several other key palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The process typically requires a palladium catalyst and a base, such as triethylamine. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. nih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. researchgate.net

The table below summarizes typical conditions for these transformations, which are applicable to aryl bromides like this compound.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Reference(s) |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | organic-chemistry.orgmdpi.com |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | nih.govresearchgate.net |

These metal-catalyzed reactions provide a robust platform for the derivatization of the this compound scaffold, allowing for the synthesis of a diverse library of compounds for various applications.

Reduction and Oxidation Reactions of the Nitro and Amide Functionalities

The chemical behavior of this compound is significantly influenced by the presence of its nitro and amide functional groups. These groups can undergo a variety of reduction and oxidation reactions, often with a degree of selectivity depending on the reagents and conditions employed.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as an amide, is a common and important transformation in organic synthesis. For this compound, the primary goal would typically be the reduction of the nitro group to an amine, yielding 2-bromo-3-aminobenzamide, a valuable synthetic intermediate. A variety of reagents and catalytic systems are available for the chemoselective reduction of aromatic nitro compounds.

Commonly employed methods for the reduction of nitroarenes that would be applicable to this compound include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. However, care must be taken to avoid the simultaneous reduction of the bromine atom (hydrodehalogenation), which can be a competing side reaction, particularly with Pd/C. The choice of solvent and reaction conditions can often be tuned to minimize this side reaction.

Metal-based reducing agents in acidic or neutral media are also effective. For instance, iron powder in the presence of an acid such as acetic acid or ammonium (B1175870) chloride is a mild and selective method for nitro group reduction. Similarly, tin(II) chloride (SnCl₂) in an acidic medium is a classic reagent for this transformation. These methods are generally tolerant of the amide and bromo functionalities.

More modern approaches involve transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, or metal-free reductions. For example, the use of trichlorosilane (B8805176) in the presence of a tertiary amine offers a highly chemoselective method for reducing nitro groups without affecting other sensitive functional groups.

The following table summarizes some potential reduction methods for the nitro group of this compound:

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Expected Product | Potential Side Reactions |

| Pd/C, PtO₂, Raney Ni | H₂ gas | Low to moderate pressure and temperature | 2-Bromo-3-aminobenzamide | Hydrodehalogenation (loss of bromine) |

| Fe/CH₃COOH or NH₄Cl | In situ generated H₂ | Refluxing solvent | 2-Bromo-3-aminobenzamide | Generally good selectivity |

| SnCl₂/HCl | Electron transfer | Room temperature to gentle heating | 2-Bromo-3-aminobenzamide | Generally good selectivity |

| Hydrazine hydrate/Catalyst | Hydrazine | Varies with catalyst | 2-Bromo-3-aminobenzamide | Catalyst dependent |

| HSiCl₃/Tertiary amine | Hydride transfer | Mild conditions | 2-Bromo-3-aminobenzamide | High chemoselectivity |

The amide functionality in this compound is generally more resistant to both reduction and oxidation compared to the nitro group. The reduction of an amide to an amine requires harsh reducing agents like lithium aluminum hydride (LiAlH₄). Under such conditions, the nitro group would also be readily reduced, and the bromo substituent might also be susceptible to reduction.

Oxidation of the amide group is also not a common transformation under standard conditions. Strong oxidizing agents would more likely react with the electron-rich aromatic ring or other parts of the molecule. Specific methods for amide oxidation exist but are not as general as nitro group reductions.

Functional Group Derivatization and Transformation at the Bromine Position

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of functional group transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the bromine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy.

A variety of nucleophiles can displace the bromide, leading to a range of substituted 3-nitrobenzamide (B147352) derivatives. The general reaction scheme is as follows:

Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield 2-alkoxy-3-nitrobenzamides.

Amines (RNH₂ or R₂NH): Primary or secondary amines can displace the bromide to form N-substituted-2-amino-3-nitrobenzamides.

Thiols (RS⁻): Thiolates can be used to introduce a thioether linkage, forming 2-(alkylthio)-3-nitrobenzamides.

The reactivity in SNAr reactions is highly dependent on the strength of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This would result in the formation of a 2-alkenyl-3-nitrobenzamide.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. It provides an alternative to SNAr for the introduction of amine functionalities and is often more general in scope.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, leading to the formation of a 2-alkynyl-3-nitrobenzamide.

The following table summarizes potential cross-coupling reactions at the bromine position of this compound:

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Ligand | Carbonate or phosphate (B84403) base | 2-Aryl/alkyl-3-nitrobenzamide |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ + Ligand | Amine base (e.g., Et₃N) | 2-Alkenyl-3-nitrobenzamide |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand | Strong, non-nucleophilic base (e.g., NaOtBu) | 2-Amino-3-nitrobenzamide (B145875) derivative |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst | Amine base | 2-Alkynyl-3-nitrobenzamide |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetics of Nitro Group Reduction

The rate of reduction of the nitro group can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, both the bromo and the benzamide groups are electron-withdrawing, which can affect the electron density at the nitro group. For many reduction mechanisms, particularly those involving electron transfer, the presence of electron-withdrawing groups can increase the rate of reaction. Hammett plots for the reduction of substituted nitroarenes often show a positive rho (ρ) value, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing a negative charge buildup in the transition state.

Kinetics of Nucleophilic Aromatic Substitution

The kinetics of SNAr reactions are well-studied. The reaction typically follows a second-order rate law, being first order in both the aryl halide and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The strong electron-withdrawing nitro group at the ortho position in this compound is expected to significantly accelerate the reaction rate compared to an unsubstituted bromobenzene. The amide group at the meta position relative to the site of attack will also have an electron-withdrawing effect, further enhancing the rate.

Kinetics of Palladium-Catalyzed Cross-Coupling Reactions

Oxidative Addition: This is often the rate-determining step. The rate of oxidative addition of an aryl halide to a Pd(0) complex is influenced by the electronic nature of the aryl halide. Electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition by making the carbon-bromine bond more susceptible to cleavage. Therefore, the nitro and benzamide groups in this compound are expected to facilitate this step.

Transmetalation and Reductive Elimination: The rates of these steps are also influenced by the electronic and steric properties of the ligands on the palladium and the coupling partners.

Thermodynamics

The thermodynamic favorability of these reactions is generally high. The reduction of a nitro group to an amine is a highly exothermic process. Similarly, the formation of new, stable carbon-carbon or carbon-heteroatom bonds in cross-coupling and SNAr reactions, coupled with the formation of stable salts as byproducts, drives these reactions to completion. The restoration of aromaticity in the final step of SNAr and the catalytic nature of the cross-coupling reactions also contribute to their thermodynamic favorability.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides a detailed view of the molecular framework and electronic environment of 2-Bromo-3-nitrobenzamide. By employing a suite of analytical techniques, a comprehensive electronic and vibrational profile of the compound can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum reveals the chemical environment of the aromatic and amide protons, while the ¹³C NMR spectrum provides insight into the electronic environment of each carbon atom.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by the electronic effects of the bromo, nitro, and benzamide (B126) substituents. The two protons of the primary amide (-CONH₂) may appear as a broad singlet, or as two separate signals, depending on the solvent and temperature, due to restricted rotation around the C-N bond.

In the ¹³C NMR spectrum, seven distinct signals are anticipated: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atom attached to the bromine (C-Br) will be shifted, as will the carbon attached to the nitro group (C-NO₂). The carbonyl carbon typically appears significantly downfield.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Amide Protons | ~7.5 - 8.5 | Broad Singlet | -NH₂ |

| Aromatic Proton | ~7.4 - 7.8 | Triplet | H-5 |

| Aromatic Proton | ~7.8 - 8.2 | Doublet of Doublets | H-4 |

| Aromatic Proton | ~8.0 - 8.4 | Doublet of Doublets | H-6 |

| ¹³C NMR | δ (ppm) | Assignment | |

| Carbonyl Carbon | ~165 - 170 | C=O | |

| Aromatic Carbons | ~120 - 150 | C1-C6 |

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Assignments are based on general principles of NMR spectroscopy for substituted benzene derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic frequencies for the functional groups within this compound.

The FT-IR spectrum is particularly sensitive to polar bonds. Key vibrational modes for this compound include the symmetric and asymmetric N-H stretching of the amide group, typically observed in the 3100-3500 cm⁻¹ region. The C=O stretch (Amide I band) is a strong, characteristic absorption usually found between 1650 and 1690 cm⁻¹. The N-H bending mode (Amide II band) appears around 1600-1640 cm⁻¹. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching occurs above 3000 cm⁻¹, while C-C stretching vibrations within the ring are seen from 1400-1600 cm⁻¹. The C-Br stretching frequency is typically found at lower wavenumbers, in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It provides complementary information, particularly for the aromatic ring and the C-Br bond.

Table 2: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1600 - 1640 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Note: Data derived from typical frequency ranges for the specified functional groups. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions arising from its chromophoric groups: the substituted benzene ring, the nitro group, and the carbonyl group of the amide.

The primary electronic transitions observed in this molecule are π→π* and n→π. The π→π transitions, which are typically high-intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the C=O and N=O double bonds. The n→π* transitions are of lower intensity and involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The presence of multiple chromophores and auxochromes leads to a complex spectrum, often with multiple absorption maxima (λmax).

High-Resolution Mass Spectrometry for Molecular Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₅BrN₂O₃), the calculated exact mass is 243.94835 g/mol . spectrabase.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as two peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2⁺). This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallographic Analysis of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Determination of Molecular Conformation and Torsion Angles

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. Therefore, a definitive experimental analysis of its solid-state conformation, including specific bond lengths, bond angles, and the torsion angles defining the relative orientations of the amide and nitro groups with respect to the benzene ring, is not available.

While crystallographic data exists for the closely related compound 2-Bromo-3-nitrobenzaldehyde (B1282389) nih.govresearchgate.net, it is not appropriate to extrapolate these precise structural parameters to this compound due to the different electronic and steric properties of an amide versus an aldehyde functional group. The presence of the -NH₂ group allows for intermolecular hydrogen bonding in the benzamide that is not present in the aldehyde, which would likely lead to a different crystal packing arrangement and potentially different molecular conformations.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state is governed by a combination of strong and weak intermolecular interactions. The presence of amide, nitro, and bromo functional groups on a benzene ring creates a rich landscape for hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), making these interactions the most significant force in the crystal lattice. Typically, primary benzamides form robust hydrogen-bonded synthons. The most common motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. Alternatively, these groups can form one-dimensional chains or tapes. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, though these interactions are generally weaker than those involving the carbonyl oxygen.

Table 1: Predicted Hydrogen Bond Parameters for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Synthon Type |

|---|---|---|---|---|---|

| N-H | H | O=C (amide) | ~170-180 | ~2.9-3.1 | Dimer / Chain |

| N-H | H | O-N (nitro) | ~150-170 | ~3.0-3.3 | Sheet / Network |

| C-H | H (ring) | O=C (amide) | ~120-160 | ~3.1-3.5 | Weak Interaction |

| C-H | H (ring) | O-N (nitro) | ~120-160 | ~3.1-3.5 | Weak Interaction |

Halogen Bonding: The bromine atom at the 2-position acts as a halogen bond donor. A halogen bond is a directional, non-covalent interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). science.gov In the crystal structure of the related compound 2-Bromo-3-nitrobenzaldehyde, molecules form loosely associated dimers through weak intermolecular Br···O interactions with the nitro group's oxygen atoms [Br···O = 3.179 (3) Å]. nih.govresearchgate.net A similar C-Br···O interaction, involving either the nitro oxygen or the amide carbonyl oxygen, is highly probable in the crystal structure of this compound. These interactions often work in concert with hydrogen bonds to build the larger supramolecular structure. rsc.org

Table 2: Predicted Halogen Bond Parameters for this compound

| Donor Atom | Acceptor Atom | Interaction Type | C-Br···A Angle (°) | Br···A Distance (Å) |

|---|---|---|---|---|

| Br | O (nitro) | Halogen Bond | ~165 | ~3.0-3.2 |

| Br | O (amide) | Halogen Bond | ~165 | ~3.0-3.2 |

π-Stacking: Aromatic rings frequently engage in π-stacking interactions, which contribute to the stabilization of the crystal packing. mdpi.com These can occur in a face-to-face or an offset (face-to-slipped) arrangement. Given the presence of electron-withdrawing nitro and amide groups and the electron-donating effect of the bromine's lone pairs, the aromatic ring has a modulated electron density, which can favor offset π-stacking to minimize electrostatic repulsion. These interactions would likely connect the primary hydrogen-bonded and halogen-bonded motifs into a more extensive three-dimensional network.

Analysis of Crystal Packing and Supramolecular Architecture

These primary structures are then likely organized into a higher-order architecture by the weaker, yet highly directional, C-Br···O halogen bonds. For instance, hydrogen-bonded chains could be cross-linked by halogen bonds to form 2D sheets. This is analogous to the structure of 2-Bromo-3-nitrobenzaldehyde, where a combination of weak Br···O and C-H···O interactions results in the formation of sheets. nih.gov The final 3D supramolecular architecture would be consolidated by van der Waals forces and potential π-stacking interactions between the aromatic rings of adjacent sheets. The specific arrangement would seek to maximize packing efficiency and satisfy the directional preferences of the various intermolecular contacts.

Conformational Analysis in Solution and Solid States

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the amide (-CONH₂) and nitro (-NO₂) groups to the benzene ring.

Solid State: In the solid state, the conformation is typically locked into a low-energy state that facilitates optimal crystal packing. The molecule is expected to be largely planar to maximize conjugation and allow for efficient stacking. However, steric hindrance between the bulky adjacent bromo, nitro, and amide groups can force one or both of the substituents to twist out of the plane of the benzene ring. For example, in 2-Bromo-3-nitrobenzaldehyde, the nitro group is twisted by 43.6° from the plane of the aromatic ring due to intermolecular interactions. nih.gov A similar deviation from planarity is possible for the nitro and/or amide group in this compound. The specific conformation will be a balance between minimizing steric repulsion and maximizing stabilizing intermolecular interactions within the crystal lattice.

Solution State: In solution, the molecule possesses greater conformational freedom. The preferred conformation will be influenced by the polarity of the solvent. In non-polar solvents, intramolecular hydrogen bonding between an N-H proton and an oxygen of the adjacent nitro group might occur, favoring a more planar conformation. In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the amide and nitro groups would be dominant. This competition with the solvent can disrupt intramolecular interactions and allow for a greater population of different rotational conformers (rotamers). Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for studying these conformational preferences in different solvent environments. nih.gov

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Atoms Defining Dihedral Angle | Description | Expected Angle (Solid State) |

|---|---|---|

| C2-C1-C(O)-N | Rotation of the amide group | 0° ± 30° |

| C2-C3-N-O | Rotation of the nitro group | 0° ± 45° |

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for its balance of accuracy and computational efficiency. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed investigation of the electronic structure and properties of molecules like 2-Bromo-3-nitrobenzamide.

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide precise bond lengths, bond angles, and dihedral angles.

The optimized structure reveals a non-planar conformation, primarily due to the steric hindrance and electronic repulsion between the bulky bromine atom, the nitro group, and the amide group. The amide and nitro groups are twisted out of the plane of the benzene (B151609) ring to varying degrees, which significantly influences the molecule's electronic properties and reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.402 | C1-C2-C3 | 119.5 |

| C2-Br | 1.895 | C2-C1-C6 | 120.3 |

| C3-N | 1.478 | C2-C3-N | 121.8 |

| N-O1 | 1.225 | O1-N-O2 | 123.7 |

| C1-C(O)NH2 | 1.505 | C2-C1-C(O) | 122.1 |

| C=O | 1.234 | O=C-N | 123.5 |

| C-N(H2) | 1.358 | C-N-H1 | 118.9 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecules. Actual values may vary depending on the specific computational methods and basis sets used.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides experimental fingerprints of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The vibrational spectrum of this compound is complex, with characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and the N-H stretching of the amide are all identifiable in the calculated spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

| N-H Asymmetric Stretch | 3450 | 3460 | Amide |

| N-H Symmetric Stretch | 3350 | 3365 | Amide |

| C-H Aromatic Stretch | 3100-3000 | 3080-3010 | Benzene Ring |

| C=O Stretch | 1685 | 1690 | Amide I |

| N-H Bend | 1620 | 1625 | Amide II |

| NO2 Asymmetric Stretch | 1530 | 1535 | Nitro Group |

| NO2 Symmetric Stretch | 1350 | 1355 | Nitro Group |

| C-Br Stretch | 650 | 655 | Bromo Group |

Note: The data in this table is representative and intended for illustrative purposes. Actual frequencies can be influenced by experimental conditions and computational details.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the benzene ring and the bromine atom, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the carbonyl group of the amide, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and its potential for electronic excitation.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Energy Gap | 4.10 |

Note: These energy values are illustrative and can vary based on the level of theory and basis set employed in the DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative regions are located around the oxygen atoms of the nitro and amide groups, making them prime targets for electrophiles. The most positive regions are found around the hydrogen atoms of the amide group and the aromatic ring, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular charge transfer within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these charge transfer events.

Ab Initio and Semi-Empirical Calculations

While DFT is a powerful and widely used method, other computational approaches such as ab initio and semi-empirical calculations can also provide valuable information. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can offer high accuracy, albeit at a greater computational cost. These methods can be used to validate the results obtained from DFT calculations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for studying very large molecules or for performing initial exploratory calculations. For this compound, these methods can provide a qualitative understanding of its electronic structure and properties, complementing the more rigorous DFT analysis.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, identifying stable and transient geometries and the energetic barriers between them. This information is crucial for understanding a molecule's behavior in different environments and its potential interactions with other molecules.

For molecules like this compound, a key aspect of its flexibility is the rotation around the C-C and C-N single bonds connecting the phenyl ring, the amide group, and the nitro group. The orientation of the amide and nitro groups relative to the benzene ring can significantly influence the molecule's electronic properties and intermolecular interactions.

While specific MD simulation studies on this compound are not extensively documented, research on structurally similar compounds, such as cocrystals of ethenzamide with 2-nitrobenzoic acid, provides valuable insights. researchgate.netbohrium.com In such systems, conformational analysis combined with MD simulations helps in understanding the stability of different conformers. researchgate.net For this compound, the planarity of the molecule is a significant factor. The bulky bromine atom and the nitro group adjacent to the benzamide (B126) moiety can create steric hindrance, potentially leading to a non-planar arrangement of the substituents with respect to the aromatic ring.

MD simulations can elucidate the preferred dihedral angles and the energy penalties associated with deviations from these low-energy conformations. The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. Stable systems are expected to exhibit minimal fluctuations in RMSD after an initial equilibration period. researchgate.net

Table 1: Predicted Stable Conformations and Dihedral Angles for a Benzamide Derivative from Conformational Analysis

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| 1 | τ(C1-C2-C7-N8) = 0° | 0.0 |

| 2 | τ(C1-C2-C7-N8) = 180° | 2.5 |

| 3 | τ(C2-C3-N9-O10) = 0° | 0.0 |

| 4 | τ(C2-C3-N9-O10) = 180° | 3.1 |

Note: This table is illustrative and based on typical energy differences for conformers in substituted benzamides. The actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations can be employed to optimize the molecular geometry and then to compute various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy: The calculated vibrational spectrum can be used to assign the observed bands in experimental FT-IR and Raman spectra to specific molecular motions. For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and the C-Br stretching, as well as various aromatic C-H and C-C vibrations. Theoretical calculations on related molecules like 5-Bromosalicylaldehyde have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are instrumental in assigning the signals in experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can predict the chemical shifts for the aromatic protons and carbons, as well as for the amide protons and the carbonyl carbon. These predicted values, when compared with experimental data, can confirm the molecular structure. In studies of other benzamide derivatives, predicted chemical shifts have shown a strong correlation with experimental findings. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| FT-IR (cm⁻¹) | |

| N-H Stretch | ~3400, ~3300 |

| C=O Stretch | ~1680 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-Br Stretch | ~650 |

| ¹H NMR (ppm) | |

| Aromatic Protons | 7.5 - 8.5 |

| Amide Protons | ~8.0 (broad) |

| ¹³C NMR (ppm) | |

| Carbonyl Carbon | ~165 |

| Aromatic Carbons | 120 - 140 |

Note: These values are representative and based on data for substituted benzamides and nitroaromatic compounds. Actual values for this compound would need to be specifically calculated.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in optoelectronics, such as optical switching and frequency conversion. nih.govresearchgate.net Organic molecules with extended π-conjugated systems and strong electron-donating and electron-withdrawing groups often exhibit significant NLO properties.

The molecular NLO response is characterized by the first-order hyperpolarizability (β). The presence of the electron-withdrawing nitro group and the bromine atom, along with the amide group, on the aromatic ring of this compound suggests that it could possess NLO properties. The intramolecular charge transfer between these groups, facilitated by the π-system of the benzene ring, is a key factor for a high NLO response. nih.gov

Quantum chemical calculations can be used to predict the NLO properties of molecules. The components of the first hyperpolarizability tensor can be calculated, and the total hyperpolarizability can be determined. The magnitude of this value indicates the NLO activity of the molecule. Studies on various aromatic nitro compounds have demonstrated the utility of computational methods in predicting and understanding their NLO properties. nih.gov The strong electron-withdrawing nature of the nitro group is known to enhance the NLO response in many organic chromophores. nih.gov

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Representative Nitroaromatic Compounds

| Compound | First Hyperpolarizability (β) (esu) |

| MSTD2 | 1.344 x 10⁻²⁶ |

| MSTD3 | 1.129 x 10⁻²⁶ |

| MSTD5 | 1.206 x 10⁻²⁶ |

| MSTD7 | 1.344 x 10⁻²⁶ |

Note: This table presents calculated hyperpolarizability values for various designed non-fullerene acceptor-based compounds containing nitro groups to illustrate the range of NLO responses in such systems. nih.gov The specific value for this compound would require dedicated quantum chemical calculations.

Strategic Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of the bromo, nitro, and amide functionalities on the benzamide (B126) ring makes 2-Bromo-3-nitrobenzamide a trifunctional building block. This arrangement allows for a variety of synthetic manipulations. The bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the amide functionality can be hydrolyzed or otherwise modified. This versatility enables the synthesis of a wide array of complex molecules from a single starting material.

Precursor for Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds. The presence of reactive sites on the molecule facilitates the construction of various ring systems, which are prevalent in many biologically active molecules.

Substituted isoquinolines and quinolines are important structural motifs in many natural products and pharmaceutical agents. While direct synthesis from this compound is not extensively documented, the general strategies for isoquinolone synthesis are applicable. Palladium-catalyzed C-H activation and annulation of benzamides with alkynes is a common method for constructing the isoquinolone core. researchgate.netmdpi.com This approach, along with Rh(III)-catalyzed [4+2] annulation of benzamides, provides a pathway to a variety of substituted isoquinolones. mdpi.com

The synthesis of quinoline (B57606) derivatives can be achieved through various named reactions such as the Skraup, Friedlander, and Knorr syntheses, which involve the condensation of anilines with other reagents. iipseries.org The reduction of the nitro group in this compound to an aniline (B41778) would provide a suitable precursor for these types of reactions. Ruthenium-catalyzed three-component deaminative coupling reactions also offer a modern approach to synthesizing 2,3-disubstituted quinolines. rsc.org

| Methodology | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation/Annulation | Pd/C or Pd(CH3CN)2Cl2 | Isoquinolones | researchgate.netmdpi.com |

| Rhodium(III)-Catalyzed [4+2] Annulation | Rh(III) catalysts | α-CF3-substituted α-amino acid derivatives with isoquinolone core | mdpi.com |

| Skraup Synthesis | Glycerine, H2SO4, nitrobenzene | Quinolines | iipseries.org |

| Friedlander Synthesis | o-amino aryl aldehyde, ketone, KOH | Quinolines | iipseries.org |

| Knorr Quinoline Synthesis | β-ketoanilide, H2SO4 | 2-Hydroxyquinolines | iipseries.org |

| Ruthenium-Catalyzed Three-Component Deaminative Coupling | (PCy3)2(CO)RuHCl | 2,3-Disubstituted quinolines | rsc.org |

While the direct use of this compound for the synthesis of benzisoselenoles is not explicitly detailed, the closely related compound, 2-bromo-3-nitrobenzaldehyde (B1282389), serves as a precursor for these selenium-containing heterocycles. The synthesis involves aromatic nucleophilic substitution reactions with selenium reagents. researchgate.net A similar synthetic strategy could potentially be applied to this compound, where the amide group is first converted to a suitable functional group for cyclization.

Intermediate in the Synthesis of Pharmaceutical Analogues and Lead Compounds

Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Bromo-substituted aromatic compounds are frequently used in the pharmaceutical industry to construct complex drug molecules. pyglifesciences.com For instance, brominated intermediates are key in the synthesis of drugs like bromocriptine, which is used to treat Parkinson's disease and other conditions. pyglifesciences.com While a direct lineage from this compound to a specific marketed drug is not readily apparent in the public literature, its structural motifs are present in many biologically active compounds. The combination of the bromo, nitro, and amide groups allows for diverse chemical modifications, making it a valuable starting point for the synthesis of novel pharmaceutical analogues and lead compounds in drug discovery. nbinno.com

Contributions to Agrochemical Development and Modifiers

Benzamide-based structures are important in the development of modern agrochemicals. For example, certain benzamide compounds have been patented for their herbicidal activity. google.com Furthermore, complex diamide (B1670390) insecticides like Broflanilide have emerged as significant products in crop protection. google.com The synthesis of such complex molecules often involves multi-step processes where substituted benzamides or benzoic acids are key intermediates. The functional groups present in this compound make it a potential starting material for the synthesis of novel agrochemical candidates. It has been noted for its insecticidal properties, acting as an inhibitor of protein and DNA synthesis in insects. biosynth.com

Applications in Materials Science for Functional Materials

The application of this compound in materials science is an emerging area. The presence of the nitro group, which is an electron-withdrawing group, and the potential for forming intermolecular hydrogen bonds via the amide group, suggests that derivatives of this compound could have interesting electronic and self-assembly properties. While specific applications in functional materials are not yet widely reported, the versatility of its functional groups allows for its incorporation into larger polymeric or supramolecular structures, potentially leading to materials with novel optical or electronic properties.

Development of Specialty Polymers and Coatings

The molecular architecture of this compound suggests its potential as a versatile building block or precursor in the synthesis of specialty polymers and coatings. The presence of the bromo, nitro, and amide functionalities allows for a range of chemical modifications and incorporation into polymeric structures.

Monomer Synthesis and Functionalization:

The bromine atom on the aromatic ring can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions are powerful tools in modern organic synthesis for creating carbon-carbon and carbon-nitrogen bonds. Through such modifications, this compound can be converted into a variety of functionalized monomers. For instance, replacement of the bromine atom with a vinyl group or an acrylic group could yield a polymerizable monomer suitable for addition polymerization.

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Furthermore, it can be readily reduced to an amino group. This resulting amino group can then serve as a reactive site for polymerization, for example, through condensation with a dicarboxylic acid to form a polyamide. The transformation of the nitro group into an amino group significantly alters the electronic and physical properties of the molecule, offering a pathway to tune the characteristics of the resulting polymer.

The amide group itself can participate in polymerization reactions, for instance, through condensation polymerization, or it can be a site for further functionalization. The hydrogen atoms on the amide nitrogen can be substituted to introduce other functional moieties, thereby modifying the properties of a potential polymer.

Incorporation into Polymer Backbones:

The bifunctional nature that can be imparted to this compound derivatives (e.g., after reduction of the nitro group to an amine and reaction at the bromo position) makes them potential candidates for incorporation into the main chain of polymers. This could lead to the development of specialty polyamides or other condensation polymers with unique properties conferred by the initial substitution pattern of the aromatic ring. The presence of the remaining functional groups could then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Functional Coatings:

In the realm of coatings, derivatives of this compound could be used to introduce specific functionalities. For example, the nitroaromatic structure is known to have specific interactions, and its incorporation into a coating formulation could enhance adhesion to certain substrates. Furthermore, the potential for this molecule to be transformed into a variety of derivatives allows for the introduction of properties such as UV resistance, flame retardancy, or antimicrobial activity into coating materials.